6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid
Description
6-(4-Bromophenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group at position 6 and a carboxylic acid moiety at position 2. This structure positions it within a broader class of imidazo[2,1-b]thiazole derivatives, which are studied for their diverse pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial effects . Its synthesis typically involves cyclization reactions between aminothiazole derivatives and brominated ketones, followed by hydrolysis to yield the carboxylic acid group .
Properties
Molecular Formula |
C12H7BrN2O2S |
|---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
InChI Key |
MNOUOSRQGOMOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclization of thiazole derivatives with appropriate bromo-phenyl precursors under specific reaction conditions, such as the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its bromo-phenyl group makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: This compound has shown potential biological activities, including antitumor and cytotoxic effects. It has been studied for its ability to inhibit the growth of various cancer cell lines, making it a candidate for further research in cancer therapy.
Medicine: In the medical field, 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can be explored for its therapeutic properties. Its unique structure may contribute to the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-phenyl group enhances its binding affinity to certain receptors or enzymes, leading to biological responses. The imidazo-thiazole core structure plays a crucial role in its activity by interacting with cellular components and modulating biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Imidazo[2,1-b]thiazole Derivatives
The biological and chemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituent variations. Below is a detailed comparison of 6-(4-bromophenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid with structurally related compounds:
Substituent Effects on Enzyme Inhibition
Anticancer and Antifungal Activity
Biological Activity
6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid, with CAS number 393107-92-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H7BrN2O2S
- Molecular Weight : 323.16518 g/mol
- CAS Number : 393107-92-1
Biological Activity Overview
Research indicates that compounds containing imidazole and thiazole moieties often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promise in various studies.
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance:
- A study reported that related compounds displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
- The compound was tested against various pathogens, with results indicating effective inhibition at concentrations comparable to standard antibiotics .
Anticancer Potential
The anticancer activity of imidazo[2,1-b]thiazole derivatives has been a focal point in recent research:
- In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of these compounds in oncology .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[2,1-b]thiazole scaffold can significantly affect biological activity:
- Substituents on the phenyl ring (such as bromine) enhance the compound's lipophilicity and potentially its ability to penetrate cellular membranes .
- Variations in the carboxylic acid group also influence the compound's bioactivity, impacting solubility and interaction with biological targets .
Data Table: Summary of Biological Activities
Case Studies
Recent case studies have highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A derivative was evaluated for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls .
- Antimicrobial Resistance : Another study focused on the compound's ability to overcome resistance mechanisms in bacteria, demonstrating enhanced efficacy against resistant strains of S. aureus .
Q & A
Q. What are the common synthetic routes for 6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid derivatives?
Methodological Answer: The synthesis typically involves a multi-step process starting from ethyl esters or hydrazide intermediates. For example:
Hydrazide Formation : Ethyl (6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetate hydrobromide is refluxed with hydrazine hydrate in ethanol to yield 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide .
Derivatization : The hydrazide intermediate reacts with isothiocyanates (e.g., cyclohexyl or aryl isothiocyanates) under reflux in ethanol to form thiazole derivatives like 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamides .
Q. Key Reaction Scheme :
Ethyl ester → Hydrazide → Thioamide/Thiadiazole derivatives
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization employs spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazides) .
- NMR (¹H/¹³C) : Confirms substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.1 ppm for the bromophenyl group) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks consistent with calculated values) .
- Elemental Analysis : Ensures purity (>95% C, H, N, S content) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of hydrazide intermediates?
Methodological Answer: Yield optimization focuses on reaction conditions:
- Solvent Choice : Ethanol is preferred for reflux due to its polarity and boiling point (78°C), ensuring efficient cyclization .
- Stoichiometry : A 1:1 molar ratio of ethyl ester to hydrazine hydrate minimizes side products .
- Reaction Time : Prolonged reflux (≥3 hours) ensures complete conversion, as monitored by TLC (Rf = 0.5 in ethyl acetate/hexane) .
Q. What strategies are used to evaluate the aldose reductase (AR) inhibitory activity of derivatives?
Methodological Answer: AR inhibition assays follow standardized protocols:
Enzyme Preparation : Recombinant human AR is expressed in E. coli and purified via affinity chromatography .
Inhibition Assay : Derivatives (0.1–100 µM) are incubated with AR and substrate (DL-glyceraldehyde). NADPH oxidation is measured spectrophotometrically at 340 nm .
IC₅₀ Calculation : Dose-response curves are analyzed using GraphPad Prism. For example, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide showed IC₅₀ = 0.87 µM .
Q. How do structural modifications impact cytotoxicity in cancer cell lines?
Methodological Answer: Cytotoxicity is structure-dependent:
Q. What analytical methods resolve contradictions in biological activity data between studies?
Methodological Answer: Discrepancies arise from assay variability or impurity. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified PC-3) and incubation times (48–72 hours) .
- Purity Verification : HPLC (≥98% purity) and elemental analysis ensure compound consistency .
- Positive Controls : Epigallocatechin gallate (AR inhibition) or doxorubicin (cytotoxicity) validate assay reliability .
Q. How are computational methods applied to predict derivative reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
